9-(2,4-Dimethoxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,4-Dimethoxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes a xanthene core substituted with hydroxy and methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-Dimethoxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with appropriate phenolic compounds under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and quantity .
Chemical Reactions Analysis
Types of Reactions
9-(2,4-Dimethoxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted xanthenes .
Scientific Research Applications
9-(2,4-Dimethoxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-(2,4-Dimethoxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with various molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenyl derivatives: These compounds share the methoxy substitution pattern and exhibit similar chemical reactivity.
Xanthene derivatives: Compounds like fluorescein and eosin, which have similar core structures but different substituents.
Uniqueness
What sets 9-(2,4-Dimethoxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of hydroxy and methoxy groups enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
145793-33-5 |
---|---|
Molecular Formula |
C21H16O7 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C21H16O7/c1-26-10-3-4-11(18(5-10)27-2)21-12-6-14(22)16(24)8-19(12)28-20-9-17(25)15(23)7-13(20)21/h3-9,22-24H,1-2H3 |
InChI Key |
USNSCBWLBGNDOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.